Oxo-piperazin-1-yl-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5(6(10)11)8-3-1-7-2-4-8/h7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLCKTWCPKNNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365994 | |
| Record name | Oxo-piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-09-9 | |
| Record name | α-Oxo-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxo-piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 691394-09-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Preeminent Role of Piperazine Containing Heterocycles in Medicinal Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a unique and privileged status in medicinal chemistry. scispace.com It is one of the most common nitrogen-containing heterocyclic scaffolds found in pharmaceuticals, forming the core of blockbuster drugs such as the anticancer agent Imatinib and the erectile dysfunction treatment Sildenafil. bohrium.com
The versatility of the piperazine moiety is a key reason for its prevalence. thieme-connect.comresearchgate.net Its structure allows for substitution at two distinct nitrogen atoms, enabling chemists to readily modify a molecule's properties to enhance potency and selectivity for biological targets. researchgate.netthieme-connect.com These structural modifications can significantly influence both the pharmacokinetic and pharmacodynamic profiles of a drug candidate. thieme-connect.com Furthermore, the piperazine ring's inherent characteristics, such as a large polar surface area and the presence of hydrogen bond acceptors and donors, often confer favorable properties like increased water solubility and improved oral bioavailability. bohrium.com
This structural adaptability has led to the development of piperazine derivatives with an extensive range of pharmacological activities. thieme-connect.comwisdomlib.org These compounds are prominent as agents targeting the central nervous system—including antipsychotics, antidepressants, and anxiolytics—largely due to their ability to interact with monoamine pathways and neurotransmitter receptors. nih.govijrrjournal.comresearchgate.net Beyond neuropharmacology, the piperazine scaffold is integral to compounds developed for antihistaminic, anti-inflammatory, antiviral, anticancer, and anthelmintic applications. thieme-connect.comwisdomlib.orgjopcr.com This broad utility underscores the piperazine core's role as a foundational element for building libraries of bioactive molecules. scispace.com
Historical Perspective and Evolving Research Landscape of Oxo Piperazin 1 Yl Acetic Acid and Its Analogues
The term "Oxo-piperazin-1-yl-acetic acid" can describe several isomers, with the "oxo" group positioned either on the piperazine (B1678402) ring (forming a piperazinone) or on the acetic acid side chain. Scientific literature prominently features derivatives of piperazinone, particularly piperazin-2-one (B30754), as a structurally significant scaffold. ontosight.ainih.gov The introduction of this lactam function (an amide within a cyclic system) creates a more rigid structure compared to the flexible parent piperazine ring, which can be advantageous for specific receptor binding.
The research landscape for these compounds has evolved from their use as simple building blocks to their application as key intermediates in the synthesis of complex, biologically active molecules. For instance, the synthesis of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid and its derivatives has been pursued to develop novel compounds with analgesic and anti-inflammatory activities. researchgate.net Similarly, research into dermorphin (B549996) analogues has utilized piperazin-2-one derivatives as carboxyl-terminal residues to probe opiate activities. nih.gov
More recent studies highlight the role of the oxo-piperazinyl acetic acid framework in creating targeted therapeutic agents. In one study, a series of piperazin-2-one derivatives were synthesized as part of a bioisosteric replacement strategy for the imidazole (B134444) ring in a farnesyltransferase inhibitor, leading to new compounds evaluated for their cytotoxic activities against cancer cell lines. nih.gov The synthesis of 2-(4-Chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetic acid was a key step in this process. nih.gov This demonstrates a sophisticated approach where the scaffold is not just a passive linker but an integral part of the pharmacophore designed for a specific biological target. The evolving research shows a clear trend towards using this functionalized heterocycle to impart specific conformational constraints and chemical properties in the pursuit of new therapeutic agents.
Rationale for Dedicated Academic Inquiry into Oxo Piperazin 1 Yl Acetic Acid
Established Synthetic Routes to this compound
The synthesis of the this compound core can be achieved through several established methodologies, primarily involving the construction of the piperazine ring through condensation reactions or the modification of pre-existing ring systems via ring-opening approaches.
Condensation Reactions for Piperazine Ring Formation
Condensation reactions represent a fundamental approach to constructing the piperazine ring system. These methods typically involve the reaction of a 1,2-diamine with a dicarbonyl compound or its equivalent, leading to the formation of the six-membered heterocyclic ring.
One common strategy involves the reaction of an N-substituted ethylenediamine (B42938) derivative with a glyoxal (B1671930) derivative or a similar two-carbon electrophile. The subsequent cyclization and oxidation steps yield the desired oxo-piperazine ring. For instance, the condensation of glycine (B1666218) with diacetylhydrazine has been reported as a method for synthesizing 2-oxo-1-piperazineacetic acid. smolecule.com
Another approach utilizes the reaction of N-tBoc-L-aspartic acid β-methyl ester with N-benzylglycine methyl ester. google.com This reaction, followed by subsequent transformations, can lead to the formation of a substituted oxo-piperazin-yl-acetic acid derivative. The choice of starting materials and reaction conditions, such as solvents and catalysts, plays a crucial role in the efficiency and stereochemical outcome of the synthesis.
A variety of condensation strategies have been employed to synthesize related piperazine derivatives, which could be adapted for the synthesis of the target scaffold. For example, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-Boc piperazine, followed by deprotection, yields a piperazine-substituted quinazolinone. tandfonline.com This highlights the versatility of condensation approaches in building complex heterocyclic systems.
The following table summarizes representative condensation reactions for the formation of piperazine and oxo-piperazine rings:
| Reactant 1 | Reactant 2 | Product | Reference |
| N-tBoc-L-aspartic acid β-methyl ester | N-benzylglycine methyl ester | (S)-(4-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid methyl ester | google.com |
| Glycine | Diacetylhydrazine | 2-Oxo-1-piperazineacetic acid | smolecule.com |
| 2-(Chloromethyl)-3-arylquinazolin-4(3H)-one | N-Boc piperazine | 3-Aryl-2-((piperazin-1-yl)methyl)quinazolin-4(3H)-one | tandfonline.com |
| 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Piperazine | N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | nih.gov |
Ring-Opening Approaches in Oxo-piperazine Synthesis
Ring-opening reactions of suitable precursors provide an alternative and often stereocontrolled route to oxo-piperazine derivatives. This methodology typically involves the cleavage of a strained ring system, such as an aziridine (B145994) or an epoxide, by a nucleophilic amine, followed by intramolecular cyclization.
One documented approach involves the ring-opening of N-Boc-protected piperazine-2-ones. smolecule.com This strategy allows for the introduction of substituents at various positions of the piperazine ring before the final ring closure to form the desired oxo-piperazine acetic acid derivative.
The regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochlorides has been reported as a method for synthesizing cis-2,5-disubstituted homochiral piperazines. rsc.org This approach offers a high degree of stereochemical control, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.
Another example involves the copper-catalyzed regioselective ring-opening and ring-closing of non-activated N-tosyl aziridines. rsc.org This method, along with palladium-mediated N-C bond formation from N-tosyl brominated amino-acid derivatives, provides access to disubstituted piperazines. rsc.org
The table below outlines examples of ring-opening strategies for the synthesis of piperazine and oxo-piperazine derivatives:
| Starting Material | Key Transformation | Product | Reference |
| N-Boc-protected piperazine-2-ones | Ring-opening | Substituted oxo-piperazine derivatives | smolecule.com |
| Chiral aziridines | Regioselective ring-opening with amino acid methyl ester hydrochlorides | cis-2,5-Disubstituted homochiral piperazines | rsc.org |
| Non-activated N-tosyl aziridines | Copper-catalyzed ring-opening and ring-closing | Disubstituted piperazines | rsc.org |
Strategic Derivatization of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. The nitrogen atoms of the piperazine ring and the carboxylic acid moiety are primary targets for derivatization.
Acylation Reactions on Piperazine Nitrogen Centers
Acylation of the piperazine nitrogen atoms is a common strategy to introduce a wide variety of substituents. smolecule.com This can be achieved using acyl halides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. google.com The reactivity of the two nitrogen atoms in the piperazine ring can be different, allowing for selective functionalization.
For instance, the reaction of a piperazine derivative with chloroacetyl chloride can introduce a chloroacetyl group, which can be further functionalized. tandfonline.comnih.gov Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are also frequently used to form amide bonds between the piperazine nitrogen and a carboxylic acid. mdpi.com
The following table provides examples of acylation reactions on piperazine nitrogen centers:
| Piperazine Derivative | Acylating Agent | Product | Reference |
| Piperazine | Chloroacetyl chloride | 1-Chloroacetylpiperazine | nih.gov |
| N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Chloroacetyl chloride | 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |
| 1-(2-Pyrimidinyl)piperazine | Methyl 4-oxo-4-chlorobutanoate | Methyl 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoate | researchgate.net |
| N-Methylpiperazine | Thionyl chloride (to form acyl chloride in situ from N-methylpiperazine-1-acetic acid) | 2-(4-Methylpiperazin-1-yl)-N-phenylacetamide (after reaction with aniline) | researchgate.net |
Alkylation Strategies for Substituent Introduction
Alkylation of the piperazine nitrogen atoms provides another avenue for introducing diverse functional groups. smolecule.com This can be accomplished through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. google.commdpi.com
The choice of alkylating agent and reaction conditions allows for the introduction of various alkyl and aryl groups. For example, the reaction of a piperazine derivative with an alkyl halide in the presence of a base is a common method for N-alkylation. google.comgoogle.com Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another versatile method for introducing substituents. mdpi.com
The table below illustrates different alkylation strategies for piperazine derivatives:
| Piperazine Derivative | Alkylating Agent/Reagents | Product | Reference |
| Piperazine | Alkyl halides, alkyl sulfonate esters | N-Alkylpiperazine | google.com |
| Piperazine | Aldehyde or ketone, reducing agent | N-Alkylpiperazine (via reductive amination) | google.com |
| N-Methyl piperazine | Ethyl bromoacetate | N-Methyl piperazine acetic acid ethyl ester | google.com |
| Substituted piperazines | Nitrophenethyl bromides | N-Substituted piperazine derivatives | nih.gov |
N-Oxidation and Related Chemical Transformations
N-oxidation of the piperazine nitrogen atoms can lead to the formation of N-oxides, which may exhibit altered biological activities compared to the parent compound. smolecule.com This transformation can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.com The oxidation can occur at either of the piperazine nitrogens, and in some cases, at other nitrogen atoms within the molecule if present. google.com
Besides N-oxidation, other transformations of the this compound core can be envisioned. For example, the carboxylic acid group can be reduced to an alcohol or converted to various esters and amides to further explore the chemical space around this scaffold.
The following table summarizes N-oxidation reactions of piperazine derivatives:
| Piperazine Derivative | Oxidizing Agent | Product | Reference |
| 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine (coupled with eltoprazine) | Hydrogen peroxide | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-1-oxido-3-pyridinyl]-methyl]-piperazine | google.com |
| SLV313 | meta-Chloroperoxybenzoic acid (mCPBA) | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]-methyl]-4-oxido-piperazine | google.com |
Conjugation with Biologically Active Moieties
The conjugation of the this compound scaffold with other biologically active molecules is a strategic approach to developing novel hybrid compounds with enhanced or synergistic pharmacological profiles. nih.govmdpi.com This method often aims to improve properties such as target selectivity, cell permeability, and stability. nih.gov
The carboxylic acid functionality of the this compound serves as a key handle for forming amide bonds with amine-containing bioactive molecules. This approach has been utilized to create hybrid molecules with various therapeutic agents, including those with antimicrobial and anticancer properties. nih.govmdpi.com For instance, the conjugation of amino acids to heterocyclic scaffolds like piperazine has been shown to yield compounds with significant biological activities. nih.gov The rationale behind this strategy is that the resulting conjugates may exhibit improved pharmacokinetic profiles and better interaction with biological targets. mdpi.com
Examples of such conjugations include the reaction of piperazine derivatives with other heterocyclic systems, such as quinazolines, to produce compounds with potential anti-inflammatory and anticancer activities. ekb.eg The synthesis often involves standard peptide coupling techniques to form a stable amide linkage between the this compound moiety and the bioactive partner.
Advanced Synthetic Techniques for Novel this compound Analogues
The development of novel analogues of this compound often requires advanced synthetic strategies to achieve structural diversity and complexity. These techniques are crucial for exploring the structure-activity relationships of this class of compounds.
The formation of an amide bond is a fundamental transformation in the synthesis of this compound derivatives. Peptide coupling reagents are widely employed to facilitate this reaction between the carboxylic acid of the scaffold and an amine. researchgate.netbachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bachem.com
Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as aminium/uronium and phosphonium (B103445) salts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comresearchgate.net The choice of coupling reagent can significantly impact the reaction efficiency, yield, and the extent of side reactions like racemization. researchgate.netacs.org
For instance, the use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure in conjunction with carbodiimides can suppress racemization and improve coupling efficiency. bachem.compeptide.com More advanced reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been developed to offer higher reactivity, reduced epimerization, and a better safety profile. acs.org The selection of the appropriate coupling reagent and conditions is critical for the successful synthesis of a wide array of amide derivatives of this compound. researchgate.netresearchgate.net
Optimizing reaction conditions is a critical step in the synthesis of this compound derivatives to maximize yields and purity. nih.gov Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type of base used. nih.gov
For example, in the synthesis of N-substituted acetamide (B32628) derivatives, refluxing in absolute ethanol (B145695) with a few drops of glacial acetic acid has been reported as an effective condition. nih.gov The reaction time can also be a crucial factor, with some syntheses requiring several hours of reflux to reach completion. nih.gov The workup procedure, including cooling, filtration, washing, and recrystallization, plays a significant role in isolating the pure product. nih.gov Solvents like ethanol are commonly used for recrystallization to obtain high-purity crystalline solids. nih.gov
In palladium-catalyzed reactions for creating chiral piperazinones, the choice of ligand, such as specific PHOX ligands, and the reaction concentration can significantly influence the enantioselectivity and yield of the product. researchgate.net The development of efficient and selective methods for the functionalization of the piperazine ring is an active area of research, as many existing compounds lack substitution on the methylene (B1212753) carbons of the piperazine ring, limiting their three-dimensional chemical space. researchgate.net
The synthesis of chiral analogues of this compound is of significant interest due to the often-observed stereospecificity of drug-target interactions. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. acs.orgrsc.org
One common approach involves the use of chiral starting materials, such as optically pure amino acids, which can be converted into chiral 1,2-diamines and subsequently used to construct the piperazine ring with high enantiomeric purity. researchgate.net Another strategy is the use of chiral catalysts in reactions like palladium-catalyzed asymmetric allylic alkylation to introduce chirality into the molecule with high enantioselectivity. researchgate.net
Tandem reactions, such as N-acyliminium ion cyclization–nucleophilic addition, have been developed for the solid-phase synthesis of complex fused heterocyclic systems containing a piperazin-2-one core with complete stereocontrol of newly formed stereogenic centers. acs.org The use of chiral auxiliaries is another established method to induce stereoselectivity. Additionally, multicomponent reactions (MCRs) can be employed to generate molecular complexity and multiple chiral centers in a single step, sometimes utilizing chiral components to direct the stereochemical outcome. beilstein-journals.org Acetic acid has been reported to promote the in situ generation of 1,3-dipoles for tandem cycloadditions, leading to the regio- and diastereoselective formation of complex spiro-heterocycles with multiple chiral centers. rsc.org
Methodologies for Structural Elucidation and Compound Purity Assessment
The definitive identification and purity assessment of newly synthesized this compound derivatives are accomplished through a combination of spectroscopic and analytical techniques. nih.govsmolecule.com
Spectroscopic methods are indispensable for the structural confirmation of this compound and its analogues. nih.govsmolecule.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. mdpi.com
¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.netscirp.org For instance, characteristic signals for the piperazine ring protons and the methylene protons of the acetic acid moiety can be readily identified. researchgate.netmdpi.com
¹³C NMR spectra provide information on the carbon skeleton of the molecule. mdpi.com
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. iosrjournals.org
Characteristic absorption bands for the carbonyl (C=O) groups of the amide and carboxylic acid, as well as N-H and C-H stretching vibrations, are key indicators of the compound's structure. researchgate.netscirp.org
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.nettandfonline.com High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized molecule with high accuracy. mdpi.com
These techniques, often used in concert, provide unambiguous evidence for the structure of the synthesized compounds. nih.govacs.org
Interactive Data Tables
Below are interactive tables summarizing key data related to the synthesis and characterization of this compound and its derivatives.
Table 1: Peptide Coupling Reagents in Amide Bond Formation
| Coupling Reagent | Common Additives | Key Features |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOSu | Widely used in solution-phase synthesis; byproduct is largely insoluble. bachem.compeptide.com |
| DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | Suitable for solid-phase synthesis as the urea (B33335) byproduct is more soluble. bachem.compeptide.com |
| HATU | DIPEA, NMM | Fast reacting with less epimerization; aminium salt structure. peptide.com |
| PyBOP | DIPEA, NMM | Effective phosphonium salt-based coupling reagent. peptide.com |
Table 2: Spectroscopic Data for this compound Derivatives
| Derivative Type | ¹H NMR (ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions | Mass Spectrometry |
|---|---|---|---|
| N-Arylacetamide | Aromatic protons (δ 6.5-8.5), Piperazine protons (δ 2.5-4.0), Methylene protons (δ ~3.2) tandfonline.comlew.ro | C=O (amide, ketone), N-H, C-H (aromatic, aliphatic) scirp.orgtandfonline.com | Molecular ion peak (M⁺) confirms molecular weight. tandfonline.com |
| N-Alkylacetamide | Alkyl protons, Piperazine protons (δ 2.2-3.6), Methylene protons (δ ~3.2-4.6) researchgate.netscirp.org | C=O (amide, ketone), N-H, C-H (aliphatic) researchgate.netscirp.org | [M+H]⁺ or [M+1]⁺ often observed. scirp.org |
Chromatographic Techniques for Purity Profiling and Identification
The assessment of purity and the structural confirmation of "this compound" and related scaffolds are critical steps in the synthetic and quality control processes. Chromatographic techniques are fundamental to achieving this, providing robust methods for separation, quantification, and identification of the target compound and any potential impurities. ijpsr.comresearchgate.net The choice of method depends on the specific analytical challenge, from quantitative analysis to the identification of trace-level degradation products. researchgate.netunr.edu.ar Key techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. ijpsr.commdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity profiling and quantitative analysis of piperazine derivatives due to its high resolution and versatility. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing nonpolar stationary phases (like C18) with polar mobile phases. researchgate.net
Research on related piperazine-containing compounds demonstrates the utility of HPLC for separating the main component from its impurities. For instance, a method developed for piracetam, which contains a related (2-oxopyrrolidin-1-yl)acetic acid structure, successfully separated the parent drug from four of its impurities. researchgate.net The separation was achieved on a reversed-phase C18 column with a mobile phase of triethylamine-acetonitrile in water (85:15, v/v) adjusted to pH 6.5, with UV detection at 205 nm. researchgate.net Similarly, HPLC methods coupled with diode array detection (HPLC-DAD) have been optimized for the quantitative analysis of various piperazine derivatives, achieving separation in under 4 minutes. researchgate.net For a piperazine-containing compound, a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2) was used with UV detection at 239 nm for validation. nih.gov
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of impurities, even at very low levels. ijpsr.com This is crucial for characterizing unknown peaks in a chromatogram and confirming the structure of degradation products or synthesis by-products.
Table 1: Examples of HPLC Conditions for Analysis of Piperazine Derivatives
| Analyte(s) | Column | Mobile Phase | Detection | Purpose | Reference |
|---|---|---|---|---|---|
| Piperazine derivatives | Not Specified | 20 mM HCl:methanol, 1:1 | Not Specified (Qualitative) | Identification | unodc.org |
| Piracetam and its impurities | Reversed-phase C18 Nucleosil (25 cm x 0.46 cm, 10 µm) | Aqueous solution of 0.2 g/L triethylamine-acetonitrile (85:15, v/v), pH 6.5 | UV at 205 nm | Separation and determination of impurities | researchgate.net |
| Piperazine derivatives | Not Specified | Acetonitrile and phosphate buffer (pH 2) | UV at 239 nm | Method validation for quantification | nih.gov |
| Ofloxacin, Gatifloxacin, Dexamethasone sodium phosphate, Prednisolone acetate | Not Specified | Sodium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v initially) | UV at 243 nm and 290 nm | Simultaneous determination | cu.edu.eg |
Gas Chromatography (GC)
Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the identification and determination of piperazine derivatives. researchgate.net It is frequently used in systematic toxicological analysis and for identifying impurities in seized materials. mdpi.comresearchgate.net For many piperazine derivatives, a derivatization step may be necessary to increase their volatility and thermal stability for GC analysis. mdpi.com
Various GC methods have been developed for piperazine-containing compounds. A sensitive GC method for a piperazine derivative used a dimethylsilicone capillary column with a nitrogen-phosphorus flame-ionization detector, allowing for a low detection limit of 1 ng/ml. nih.gov Another study developed a GC method to separate piperazine, 1-methyl piperazine, and 1-ethyl piperazine on a DB-17 column with helium as the carrier gas and flame ionization detection (FID). researchgate.net The mass spectra of piperazine derivatives are often characteristic, which allows for their confident identification based on specific mass-to-charge (m/z) values of fragment ions. researchgate.net
Table 2: Examples of GC Conditions for Analysis of Piperazine Derivatives
| Analyte(s) | Column | Carrier Gas/Flow | Detector | Purpose | Reference |
|---|---|---|---|---|---|
| Trelibet (a piperazine derivative) and metabolites | Dimethylsilicone capillary column | Not Specified | Nitrogen-phosphorus flame-ionization detector (N-FID) | Quantification in plasma and urine | nih.gov |
| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | DB-17 (30 m, 0.53 mm, 1 µm film) | Helium at 2 mL/min | Flame Ionization Detector (FID) | Quantitative determination in drug substances | researchgate.net |
| Various piperazine derivatives | Not Specified | Not Specified | Mass Spectrometry (MS) | Qualitative analysis and identification | researchgate.net |
| Airborne methyl isocyanate as a 1-(2-methoxyphenyl)piperazine (B120316) derivative | Not Specified | Not Specified | Mass Spectrometry (MS) | Determination in air samples | rsc.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. nih.govscispace.com In the synthesis of piperazine derivatives, TLC is routinely used to track the conversion of starting materials to products. scispace.commdpi.com
For purity analysis, TLC can effectively separate the main compound from its by-products and unreacted starting materials. The separation is visualized under UV light (typically at 254 nm and/or 365 nm) or by using a staining reagent. nih.gov Standard silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are commonly used as the stationary phase. scispace.commdpi.com The choice of mobile phase is crucial for achieving good separation; a mixture of butanol, acetic acid, and water (80:12:30) has been used for the analysis of a piperazine-containing compound. nih.gov Reversed-phase TLC on C18-modified plates has also been employed to determine the lipophilicity of N-substituted amides of α-piperazine-γ-hydroxybutyric acid. researchgate.net
Table 3: Examples of TLC Conditions for Analysis of Piperazine Derivatives
| Analyte(s) | Stationary Phase | Mobile Phase | Visualization | Purpose | Reference |
|---|---|---|---|---|---|
| Piperazine-containing hydrazone derivatives | Silica Gel 60 F254 | Not Specified | Not Specified | Reaction monitoring | scispace.com |
| Vindoline-piperazine conjugates | DC-Alufolien Kieselgel 60 F254 | Not Specified | Not Specified | Reaction monitoring | mdpi.com |
| Piperazine containing compound (PCC) | Silica gel 60 F254 (0.2 mm) | Butanol-acetic acid-water (80:12:30) | UV light (254 and 365 nm), Ninhydrin reagent | Monitoring hydrolysis | nih.gov |
| N-substituted amides of α-piperazine-γ-hydroxybutyric acid | Reversed-phase C18 (RP-18W/UV254) | Methanol, TRIS buffer, and acetic acid mixture | Not Specified | Lipophilicity determination | researchgate.net |
Antimicrobial Efficacy Investigations
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with studies investigating their efficacy against a spectrum of bacterial and fungal pathogens.
Antibacterial Activity Against Gram-Positive Bacterial Strains
A number of studies have highlighted the effectiveness of this compound derivatives against Gram-positive bacteria. For instance, novel fluoroquinolone derivatives incorporating the this compound moiety have shown potent activity against clinically isolated Gram-positive bacteria. nih.gov Similarly, a series of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives displayed good antibacterial activity against Staphylococcus aureus. researchgate.net Two compounds from this series, 5a4 and 5a7, were particularly effective, with a minimum inhibitory concentration (MIC) value of 64 μg/mL against Staphylococcus aureus. researchgate.net
Further research into quinolone derivatives with a gem-disubstituted piperazine at the C-7 position revealed that these compounds generally exhibited better activity against Gram-positive organisms compared to Gram-negative ones. cdnsciencepub.com One derivative, 12b, was found to be more active than the commonly used antibiotic ciprofloxacin (B1669076) against Gram-positive bacteria. cdnsciencepub.com In another study, oxazolidinone antibacterial agents, U-100592 and U-100766, which contain a piperazine ring, demonstrated excellent in vitro activity against most staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and all streptococci and enterococci strains tested. acs.org
The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria:
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
| Fluoroquinolone derivatives | Gram-positive bacteria | Potent activity against clinical isolates. nih.gov |
| 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives (Compounds 5a4 and 5a7) | Staphylococcus aureus | Good activity, MIC of 64 μg/mL. researchgate.net |
| gem-disubstituted piperazin-1-yl quinolone derivatives (Compound 12b) | Gram-positive bacteria | More active than ciprofloxacin. cdnsciencepub.com |
| Oxazolidinones (U-100592 and U-100766) | Staphylococci (including MRSA), Streptococci, Enterococci | Excellent in vitro activity, comparable to vancomycin. acs.org |
| Piperazine hybridized coumarin (B35378) indolylcyanoenones (Compound 5e) | S. aureus 26003, S. aureus 25923 | Favorable activity with MICs of 4 μg/mL and 2 μg/mL, respectively. nih.gov |
Antibacterial Activity Against Gram-Negative Bacterial Strains
The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. The aforementioned novel fluoroquinolone derivatives were also found to be active against clinically isolated Gram-negative strains. nih.gov In the study of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives, compounds 5a4 and 5a7 showed inhibitory activity against Escherichia coli with a MIC value of 128 μg/mL. researchgate.net
Conversely, quinolone derivatives with a gem-disubstituted piperazine at the C-7 position were generally less active against Gram-negative organisms compared to Gram-positive ones. cdnsciencepub.com However, one compound in this series, 12b, was only slightly less active than ciprofloxacin against Gram-negative bacteria. cdnsciencepub.com A separate study on piperazine hybridized coumarin indolylcyanoenones found that the 6-methyl derivative 5f exhibited excellent inhibitory activity against Pseudomonas aeruginosa with a MIC of 2 μg/mL, which was twice as active as norfloxacin. nih.gov Furthermore, the 4-chlorobenzyl derivative 11f from the same class of compounds showed prominent inhibition of Pseudomonas aeruginosa ATCC 27853 with a low MIC of 1 μg/mL, four times more effective than norfloxacin. nih.gov
The antibacterial activity of selected derivatives against Gram-negative bacteria is presented below:
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
| Fluoroquinolone derivatives | Gram-negative bacteria | Potent activity against clinical isolates. nih.gov |
| 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives (Compounds 5a4 and 5a7) | Escherichia coli | MIC of 128 μg/mL. researchgate.net |
| gem-disubstituted piperazin-1-yl quinolone derivatives (Compound 12b) | Gram-negative bacteria | Slightly less active than ciprofloxacin. cdnsciencepub.com |
| Piperazine hybridized coumarin indolylcyanoenones (Compound 5f) | Pseudomonas aeruginosa | Excellent activity, MIC of 2 μg/mL (twice as active as norfloxacin). nih.gov |
| Piperazine hybridized coumarin indolylcyanoenones (Compound 11f) | Pseudomonas aeruginosa ATCC 27853 | Prominent inhibition, MIC of 1 μg/mL (four-fold more effective than norfloxacin). nih.gov |
Molecular Mechanisms Underpinning Antimicrobial Action
Research into the antimicrobial mechanism of action of this compound derivatives suggests that their mode of action can vary depending on the specific structural modifications. For fluoroquinolone derivatives, a proposed mechanism involves the breakage of the C-F bond, which is then replaced by a C-N bond of arylamines. researchgate.net Another study on quinolone derivatives indicated that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Specifically, a DNA supercoiling assay revealed that certain benzofuran (B130515) derivatives linked to a dipiperazine moiety showed concentration-dependent inhibition of DNA gyrase. researchgate.net
Antifungal Activity Assessment
In addition to antibacterial properties, derivatives of this compound have been evaluated for their antifungal activity. A study on indanone acetic acid derivatives, which were condensed with various substituents including piperazine, showed satisfactory antifungal screening results. jocpr.com Another investigation into 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed that several compounds (3, 8, 11, and 12) displayed significant antifungal activity, comparable to the standard drug fluconazole. nih.gov Furthermore, a series of N-(1-(4-(dibenzo[b,f] nih.govjocpr.comthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives were evaluated for their antifungal potential against Candida albicans and Cryptococcus neoformans. researchgate.net
Antioxidant Properties and Attenuation of Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, the development of compounds with antioxidant capabilities is of significant interest.
In Vitro Antioxidant Assays
Derivatives of this compound have been investigated for their antioxidant potential through various in vitro assays. One study on piperamide (B1618075) derivatives, synthesized from piperazine and piperidine (B6355638) compounds, evaluated their antioxidant activity using DPPH and superoxide (B77818) radical scavenging methods. scispace.com The results indicated that a piperamide possessing a hydroxyl group on the 4th position of the piperidine ring exhibited the highest antioxidant capacity. scispace.com In another study, (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were designed and evaluated for their antioxidant activity. mdpi.com Notably, the phenolic compound 7l, at a concentration of 1 µM, scavenged DPPH radicals with an inhibitory rate of 41.48%, significantly higher than the well-known antioxidant Trolox. mdpi.com This compound also demonstrated remarkable suppression of lipid peroxidation. mdpi.com
Cellular Models for Evaluating Oxidative Stress Protection
Derivatives of this compound are being investigated for their potential to protect cells from oxidative stress, a key factor in age-related diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov
In laboratory studies, various cellular models are employed to assess the protective effects of these compounds. Human lens epithelial cells, human retinal pigmented epithelial cells, and human hippocampal astrocyte cell lines are used to evaluate the potential of these derivatives to mitigate damage induced by oxidative stress. nih.gov One common method involves inducing oxidative stress in these cell cultures using hydrogen peroxide (H₂O₂). nih.gov The viability of the cells and the levels of glutathione (B108866), a major intracellular antioxidant, are then measured to determine the protective efficacy of the compounds. nih.gov
For instance, certain N,N-dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide analogs have been shown to protect these cell lines from decreased cell viability and glutathione depletion caused by hydrogen peroxide. nih.gov Furthermore, derivatives containing chelating groups have demonstrated the ability to protect cells against hydroxyl radicals generated through the Fenton reaction, a process where iron and copper ions exacerbate oxidative stress. nih.gov
Another model for studying oxidative stress in the context of neurodegenerative diseases like Alzheimer's is the Drosophila (fruit fly) model. acs.org In these models, the expression of amyloid-beta (Aβ) can induce oxidative stress. The efficacy of compounds like ferulic acid-piperazine derivatives is tested by measuring their ability to reduce cellular ROS levels in these flies. acs.org
The selection of cellular models is crucial for mimicking the specific pathological conditions where oxidative stress plays a significant role. The use of cell lines derived from tissues affected by age-related diseases, such as the lens, retina, and hippocampus, provides a relevant context for evaluating the therapeutic potential of this compound derivatives. nih.gov
Enzyme Inhibition Profiles and Mechanistic Deconvolution
Urease Inhibition Studies
Derivatives of this compound have demonstrated significant potential as urease inhibitors. ekb.egcore.ac.uktandfonline.comfrontiersin.org Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, and its activity is implicated in various pathological conditions, including gastric ulcers and infections caused by pathogens like Helicobacter pylori. frontiersin.org
Several studies have synthesized and evaluated various piperazine derivatives for their urease inhibitory activity. For example, new ciprofloxacin derivatives bearing an oxadiazole at the N-4 piperazinyl position have been shown to possess urease inhibitory activity. ekb.eg In one study, compound 5b was identified as a potent urease inhibitor with an IC₅₀ value of 67.80 µM, which was more potent than the standard thiourea (B124793) (IC₅₀ = 78.89 µM). ekb.eg Molecular docking studies of these derivatives revealed interactions with the bi-nickel center of the urease enzyme, providing insights into their mechanism of action. ekb.eg
Similarly, dipeptide conjugates of 2,3-dichlorophenyl piperazine converted into urea/thiourea derivatives have been investigated as urease inhibitors. core.ac.uk One such analogue, 23 , was found to be a highly potent inhibitor, approximately 10 times more potent than the reference standard. core.ac.uk
In another study, a series of indole (B1671886) analogues were synthesized and evaluated for their urease inhibitory potential, with several compounds showing significantly better inhibition than the standard thiourea. tandfonline.com Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and tested, with compounds 5b and 7e showing IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are considerably lower than that of thiourea (23.2 ± 11.0 µM). frontiersin.org
The general approach in these studies involves in vitro inhibition assays using jack bean urease, with thiourea often used as a standard inhibitor. ekb.egfrontiersin.org The structure-activity relationship (SAR) is then analyzed to understand how different substituents on the piperazine ring influence the inhibitory activity. tandfonline.com
Table 1: Urease Inhibition by Piperazine Derivatives
| Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5b (Ciprofloxacin derivative) | 67.80 | 78.89 | ekb.eg |
| 5b (1-(3-nitropyridin-2-yl)piperazine derivative) | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |
| 7e (1-(3-nitropyridin-2-yl)piperazine derivative) | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.org |
Carbonic Anhydrase Inhibition
This compound derivatives are also being explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. researchgate.netnih.govsci-hub.boxgoogle.com Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the regulation of pH in the tumor microenvironment, promoting tumor growth and metastasis. researchgate.net
Research has focused on designing selective inhibitors for these tumor-associated CAs. Coumarin-based derivatives, for instance, have been shown to be selective inhibitors of CA IX and XII. researchgate.net In a study on new 3-substituted coumarin derivatives, the tertiary sulphonamide derivative 6c exhibited selective inhibition against CA IX with an IC₅₀ of 4.1 µM. researchgate.net Carbothioamides 7c , 7b , and oxime ether derivative 20a also showed good inhibition against both CA IX and CA XII. researchgate.net
Pyridazinone-substituted benzenesulfonamides are another class of compounds that have demonstrated potent inhibition of membrane-bound human carbonic anhydrase IX. sci-hub.box Molecular docking and dynamic simulations are often used to predict and validate the binding modes of these inhibitors within the active site of the enzyme. researchgate.net
The general strategy for assessing CA inhibition involves using a stopped-flow CO₂ hydrase assay with acetazolamide (B1664987) (AAZ) as a standard inhibitor. nih.gov The inhibitory activities are tested against a panel of human CA isoforms to determine selectivity. nih.govsci-hub.box
Exploration of Other Potential Enzymatic Targets
Beyond urease and carbonic anhydrase, derivatives of this compound have been investigated for their inhibitory effects on other enzymes. For example, some piperazine derivatives have been studied as potential inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. researchgate.net A series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring showed potent inhibitory effects on aldose reductase, with compound 19 displaying the strongest effect with a Kᵢ value of 61.20 ± 10.18 nM. researchgate.net
Furthermore, piperazine derivatives have been evaluated for their activity against lipoxygenase, an enzyme involved in inflammatory processes. nih.gov In a study on N-substituted 2,4-diaminopteridines, several derivatives exhibited potent inhibition of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nih.gov
The diverse enzymatic inhibitory profiles of this compound derivatives highlight the versatility of this chemical scaffold in designing targeted therapeutic agents for a range of diseases.
Central Nervous System (CNS) Modulatory Effects
Antidepressant-like Activities of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of compounds with potential antidepressant-like effects. nih.govcdnsciencepub.comnih.govmdpi.comcuestionesdefisioterapia.com The core piperazine structure is a common feature in many centrally acting drugs, and its derivatives are being extensively studied for their ability to modulate neurotransmitter systems, particularly the serotonergic system. nih.govcdnsciencepub.comnih.govmdpi.com
One area of investigation focuses on new arylpiperazine derivatives. For example, compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide) have demonstrated antidepressant-like activity in animal models such as the forced swim test (FST) and tail suspension test (TST). nih.gov The antidepressant-like effects of these compounds appear to be mediated through interactions with serotonin (B10506) 5-HT₁ₐ receptors. nih.gov
Similarly, a new xanthone (B1684191) derivative, HBK-6 (3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride), has shown potent antidepressant-like activity in the FST, with its effects suggested to be mediated by the serotonergic system. nih.gov Another novel 2-methoxyphenylpiperazine derivative, HBK-10 , has also displayed antidepressant-like effects in both naïve and corticosterone-treated mice, a model of depression. mdpi.com This compound was found to have a high affinity for 5-HT₁ₐ and D₂ receptors, acting as an antagonist at these sites. mdpi.com
The mechanism of action of these piperazine derivatives is often investigated using pharmacological antagonists. For instance, the antidepressant-like effects of some derivatives are prevented by pretreatment with pCPA (a serotonin depletor), (-)pindolol (a mixed 5-HT₁ₐ/₁ₑ and β-adrenergic antagonist), and WAY 100635 (a selective 5-HT₁ₐ antagonist). cdnsciencepub.comnih.gov
The forced swim test is a commonly used behavioral model to evaluate the antidepressant-like activity of these compounds. nih.govmdpi.comcuestionesdefisioterapia.com In this test, a reduction in the immobility time of mice is indicative of an antidepressant-like effect. nih.govmdpi.com
Table 2: Antidepressant-like Activity of Piperazine Derivatives in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Effect in FST | Proposed Mechanism | Reference |
|---|---|---|---|---|
| HBK-6 | 5 and 10 | Reduced immobility time | Mediated through serotonergic system | nih.gov |
| LQFM211 | Not specified | Antidepressant-like effects | Not specified | cdnsciencepub.com |
| LQFM213 | Not specified | Antidepressant-like effects | Involvement of serotonergic pathway | cdnsciencepub.com |
| 4p | Not specified | Antidepressant activity | Interaction with serotonin 5-HT₁ₐ receptors | nih.gov |
| 3o | Not specified | Antidepressant activity | Interaction with serotonin 5-HT₁ₐ receptors | nih.gov |
| HBK-10 | 1.25–10 | Reduced immobility time | Antagonist of 5-HT₁ₐ and D₂ receptors | mdpi.com |
| VSM 3 | 20-30 | Reduced immobility time | Potential MAO-A inhibition | cuestionesdefisioterapia.com |
| VSM 6 | 20-30 | Reduced immobility time | Potential MAO-A inhibition | cuestionesdefisioterapia.com |
These findings underscore the potential of piperazine-based compounds as a promising scaffold for the development of new antidepressant drugs with potentially novel mechanisms of action.
Antipsychotic Potential through Neurotransmitter System Modulation (Serotonin and Dopamine (B1211576) Pathways)
Derivatives of this compound, particularly those belonging to the arylpiperazine class, have demonstrated significant potential as antipsychotic agents due to their ability to modulate serotonin and dopamine neurotransmitter systems. These compounds often exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs. researchgate.netnih.govtandfonline.com
The therapeutic efficacy of atypical antipsychotics is often attributed to a combined antagonism of D2 and 5-HT2A receptors. Research into various arylpiperazine derivatives has revealed compounds with a "haloperidol-like" profile at these receptors, indicating potent D2 and 5-HT2A receptor affinity. researchgate.netnih.gov For instance, a series of novel long-chain arylpiperazines bearing a coumarin fragment showed high affinity for α1A, D2, and 5-HT2A receptors. researchgate.netnih.gov The substitution at the N4 position of the piperazine ring was found to be a critical determinant of this affinity. researchgate.netnih.gov
Furthermore, studies on other arylpiperazine derivatives, such as those incorporating a purine-2,6-dione (B11924001) or a dihydro nih.govwikipedia.orgoxazolo[2,3-f]purinedione moiety, have identified potent ligands for 5-HT1A, 5-HT7, and D2 receptors, with moderate affinity for 5-HT2A receptors. nih.gov Some of these compounds have been shown to act as partial agonists at D2 and 5-HT1A receptors and as antagonists at 5-HT2A receptors, a combination of activities that is considered advantageous for an atypical antipsychotic profile. tandfonline.com This multi-receptor profile is believed to contribute to the efficacy against both positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects. tandfonline.comnih.gov
The following table summarizes the receptor binding affinities of selected arylpiperazine derivatives, illustrating their potential for neurotransmitter system modulation.
| Compound Type | Target Receptors | Observed Activity | Reference |
| Long-chain arylpiperazines with coumarin fragment | α1A, D2, 5-HT2A | High affinity, Haloperidol-like profile | researchgate.netnih.gov |
| Arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione | 5-HT1A, 5-HT7, D2, 5-HT2A | Potent 5-HT1A/5-HT7/D2 ligands, moderate 5-HT2A affinity | nih.gov |
| 8-amino-1,3-dimethylpurine-2,6-dione derivatives | 5-HT1A, 5-HT2A, 5-HT7, D2 | Potent multireceptor ligands, partial D2/5-HT1A agonists, 5-HT2A antagonists | tandfonline.com |
| N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides | D2, 5-HT2A | D2 and 5-HT2A antagonism | tandfonline.com |
Neuroprotective Research Paradigms
Recent research has highlighted the neuroprotective potential of piperazine derivatives, including those related to this compound. These compounds are being investigated for their therapeutic utility in neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov
One area of investigation focuses on the modulation of transient receptor potential canonical 6 (TRPC6) channels. nih.govnih.gov Activation of these channels is believed to play a role in regulating the stability of dendritic spines and memory formation. Certain piperazine compounds have been identified as TRPC6 agonists, demonstrating the ability to protect mushroom spines from amyloid toxicity in in-vitro models. nih.govnih.gov The neuroprotective mechanism is thought to be based on the activation of neuronal store-operated calcium entry in spines. nih.govnih.gov
Furthermore, piperazine derivatives have been shown to restore long-term potentiation in hippocampal slices from mouse models of Alzheimer's disease, suggesting a potential to counteract the synaptic deficits associated with the condition. nih.govnih.gov
Another research paradigm involves the development of dicarbonylalkyl piperazine derivatives as neuroprotective agents against ischemic stroke. researchgate.net In vitro studies using neuron-like PC12 cells subjected to oxygen-glucose deprivation have identified compounds with potent neuroprotective activity. researchgate.net These promising candidates are then further evaluated in in-vivo models of hypoxia and focal cerebral ischemia. researchgate.net
The neuroprotective effects of some piperazine derivatives are also attributed to their ability to modulate neuroinflammation and oxidative stress. researchgate.net By targeting pathways such as the NF-κB/TNF-α/COX-2 pathway, these compounds can reduce the production of pro-inflammatory molecules and mitigate neuronal damage. researchgate.nettandfonline.com
Anti-inflammatory and Anti-allergic Response Analyses
Modulation of Inflammatory Signaling Pathways
Derivatives of this compound have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways. Research has shown that these compounds can influence the production and activity of pro-inflammatory mediators. nih.govtbzmed.ac.ir
One of the primary mechanisms of action is the inhibition of nitric oxide (NO) production. tbzmed.ac.ir In cellular models using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS), certain piperazine derivatives have been shown to significantly inhibit NO levels. tbzmed.ac.ir This is often accompanied by the suppression of inducible nitric oxide synthase (iNOS) protein and gene expression. tbzmed.ac.ir
The modulation of the NF-κB signaling pathway appears to be a central mechanism for many of these anti-inflammatory effects. researchgate.nettandfonline.com By inhibiting the NF-κB pathway, piperazine derivatives can effectively reduce the expression of a wide range of inflammatory genes. researchgate.net
Anticancer Activity and Therapeutic Potential
In Vitro Cytotoxicity Evaluation (e.g., MTT Assay)
The anticancer potential of derivatives of this compound has been extensively investigated through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govrsc.orgresearchgate.nettbzmed.ac.irresearchgate.net These studies have demonstrated that various piperazine-containing compounds exhibit significant cytotoxic activity against a range of human cancer cell lines. nih.govmdpi.commdpi.comresearchgate.net
For example, a series of novel piperazine-linked bergenin (B1666849) heterocyclic hybrids showed potent cytotoxic activity against tongue and oral cancer cell lines, with some compounds inducing apoptosis and arresting the cell cycle at the G0/G1 phase. nih.govrsc.org Similarly, novel vindoline-piperazine conjugates have displayed significant antiproliferative effects against a panel of 60 human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI50) values. mdpi.com
The cytotoxic effects of these compounds are often selective, with some derivatives showing high potency against cancer cells while exhibiting lower toxicity towards normal cell lines. nih.govtbzmed.ac.irmdpi.com The structural modifications of the piperazine scaffold, such as the nature of the substituents on the piperazine ring, play a crucial role in determining the cytotoxic potency and selectivity. tbzmed.ac.irmdpi.com
The following table presents a summary of in vitro cytotoxicity data for various piperazine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Lines | Cytotoxicity (IC50/GI50) | Reference |
| Piperazine-linked bergenin hybrids | Tongue (CAL-27) and Oral (SCC09) | IC50: 15.41–92.9 μM | nih.gov |
| Vindoline-piperazine conjugates | Breast (MDA-MB-468), Non-small cell lung (HOP-92) | GI50: 1.00 μM, 1.35 μM | mdpi.com |
| Thiazolinylphenyl-piperazines | Breast (MDA-MB231) | Significant reduction in cell viability at 25 μM | mdpi.com |
| Dicarbonylalkyl piperazine derivatives | Mouse macrophage (RAW 264.7) | IC50: 56.8-98.2 µg/mL | researchgate.net |
| N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives | Colon (HCT-116, SW620), Liver (Hun7) | IC50: 20-40 μM | researchgate.net |
Identification of Promising Anticancer Lead Compounds
The quest for novel and effective anticancer agents has led researchers to explore a wide array of chemical scaffolds, with the piperazine nucleus being a recurring motif in many biologically active compounds. While direct studies on the anticancer properties of "this compound" are not extensively documented in publicly available research, the broader class of piperazine derivatives, including those with acetic acid moieties, has shown significant promise in the field of oncology. These derivatives serve as a rich source for the identification of lead compounds with potent cytotoxic activity against various cancer cell lines.
Research into piperazine-containing molecules has revealed that strategic structural modifications can lead to compounds with significant anticancer efficacy. For instance, a series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. mdpi.com Among these, several compounds demonstrated significant growth inhibition, with the most potent derivatives exhibiting low micromolar GI50 values against a majority of the cell lines. mdpi.com Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine, attached to the vindoline (B23647) core, was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 value of 1.00 μM. mdpi.com Another promising derivative, incorporating 1-bis(4-fluorophenyl)methyl piperazine, showed strong activity against the HOP-92 non-small cell lung cancer cell line with a GI50 of 1.35 μM. mdpi.com
Similarly, the hybridization of piperazine with other pharmacologically active scaffolds has yielded promising results. A study on novel piperazine-chalcone hybrids and their related pyrazoline analogues identified compounds with potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. tandfonline.com Six of these compounds were selected by the National Cancer Institute (NCI) for in-vitro screening against 60 human cancer cell lines, with several exhibiting promising anticancer activity. tandfonline.com The IC50 values for VEGFR-2 inhibition for the tested compounds ranged from 0.57 µM to 1.48 µM. tandfonline.com
Furthermore, the synthesis and evaluation of benzothiazole-piperazine derivatives have also contributed to the identification of potential anticancer leads. Most of the synthesized compounds in one study were found to be active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Specifically, aroyl substituted compounds were identified as the most active derivatives. nih.gov
The table below summarizes the anticancer activity of selected piperazine derivatives, highlighting their potential as lead compounds for further development.
| Compound Class | Specific Derivative/Modification | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference |
| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 μM | mdpi.com |
| 1-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Non-Small Cell Lung) | 1.35 μM | mdpi.com | |
| Piperazine-Chalcone Hybrids | Various Derivatives | General (VEGFR-2 Inhibition) | 0.57 - 1.48 μM | tandfonline.com |
| Benzothiazole-Piperazine Derivatives | Aroyl substituted compounds | HUH-7, MCF-7, HCT-116 | Active | nih.gov |
| Benzofuran-N-aryl Piperazine Hybrids | Hybrid 16 | A549, SGC7901 | 0.12 μM, 2.75 μM | nih.gov |
These findings underscore the importance of the piperazine scaffold, often in conjunction with an acetic acid or a related linker, in the design of novel anticancer agents. The identified lead compounds, with their potent and sometimes selective cytotoxicity, provide a strong foundation for further optimization and development of new cancer therapeutics.
Molecular Docking in the Context of Anticancer Target Identification
Molecular docking has emerged as a powerful computational tool in drug discovery, enabling the prediction of the binding orientation and affinity of a ligand to a specific protein target. In the context of "this compound" derivatives and related piperazine-containing compounds, molecular docking studies have been instrumental in elucidating their mechanism of action and identifying key molecular targets involved in cancer progression.
One of the critical applications of molecular docking in this area is the identification of interactions with key enzymes and receptors that are overexpressed or play a crucial role in cancer cells. For instance, in the development of novel piperazine-chalcone hybrids, molecular docking studies were employed to investigate their binding to the ATP-binding site of vascular endothelial growth factor receptor-2 (VEGFR-2). tandfonline.com This receptor is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. The docking studies helped to rationalize the observed inhibitory activity and guide the design of more potent inhibitors. tandfonline.com
Similarly, in a study involving piperazine-tethered bergenin heterocyclic hybrids, molecular docking was used to explore the binding interactions of the synthesized compounds with the anti-apoptotic protein Bcl-2. nih.govrsc.org The results revealed that the most active compounds exhibited strong binding energies with the Bcl-2 protein, suggesting that their anticancer activity is mediated, at least in part, by the induction of apoptosis through the inhibition of this key survival protein. nih.govrsc.org
In another study, molecular docking was utilized to understand the interaction between arylpiperazine derivatives and the androgen receptor (AR), a key target in prostate cancer. nih.gov The most potent compounds from the series were docked into the AR binding site, revealing key hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. nih.gov For example, the binding affinities for two of the most potent compounds were found to be -7.5 and -7.1 kcal/mol, respectively. nih.gov
The insights gained from molecular docking studies are summarized in the table below, illustrating the diverse range of anticancer targets that can be modulated by piperazine-based compounds.
| Compound Class | Molecular Target | Key Findings from Docking | Binding Affinity/Score | Reference |
| Piperazine-Chalcone Hybrids | VEGFR-2 | Binding to ATP-binding site | - | tandfonline.com |
| Piperazine-tethered Bergenin Hybrids | Bcl-2 | Strong binding energy, potential downregulation | - | nih.govrsc.org |
| Arylpiperazine Derivatives | Androgen Receptor (AR) | Hydrogen bonding and hydrophobic interactions | -7.5 kcal/mol, -7.1 kcal/mol | nih.gov |
| 2-Phenylquinoxaline Carbonyl Piperazine Derivatives | Fatty Acid Synthase (FASN) | Binding to the KR domain | - | nih.gov |
These molecular docking studies not only provide a theoretical basis for the observed biological activities but also offer a rational approach for the design and optimization of new "this compound" derivatives with enhanced potency and selectivity towards specific anticancer targets.
Structure Activity Relationship Sar and Rational Ligand Design of Oxo Piperazin 1 Yl Acetic Acid Scaffolds
Identification of Key Pharmacophoric Elements within the Piperazine (B1678402) Ring System
The piperazine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental pharmacophore in numerous bioactive molecules. dergipark.org.tr Its significance lies in its ability to be functionalized at the nitrogen atoms, which can be tailored to modulate basicity and project pharmacophoric elements in three-dimensional space. blumberginstitute.org Key pharmacophoric features often include a basic tertiary amine and a linker, which is typically a linear or structurally constrained chain. nih.gov The intrinsic basicity and solubility of the piperazine heterocycle make it a favored structure for creating bioactive molecules that can form multiple hydrogen or ionic bonds with target proteins. researchgate.net
In the context of oxo-piperazin-1-yl-acetic acid, the essential pharmacophoric elements include:
The Piperazine Ring: This core structure provides a defined scaffold with specific exit vectors for substituents. blumberginstitute.org
The Oxo Group: The presence of a carbonyl (oxo) group on the piperazine ring introduces a polar feature and can influence the molecule's electronic properties and hydrogen bonding capabilities.
The Acetic Acid Moiety: This group provides a carboxylic acid function, which is often crucial for interacting with biological targets through ionic bonds or as a hydrogen bond donor/acceptor.
The Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are key for establishing interactions. One is acylated by the acetic acid group, while the other is often substituted to modulate the compound's properties. blumberginstitute.org
Pharmacophore models for piperazine derivatives often highlight the importance of the spatial arrangement of these features for binding to specific receptors. nih.gov For instance, in some models, the pharmacophore is composed of multiple features that define the binding model of the ligand to its target. nih.gov
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of compounds containing the this compound scaffold is highly dependent on the nature and position of substituents on the piperazine ring and the acetic acid side chain.
Substituents on the Piperazine Ring:
N4-Substituents: The substituent at the N4 position of the piperazine ring plays a critical role in determining potency and selectivity. For example, in a series of chalcone-piperazine derivatives, the substituents on the NH group of the piperazine ring significantly influenced their biological activities. sioc-journal.cn A study on 1,5-Diphenyl-2-penten-1-one analogues showed that compounds with an N'-unsubstituted piperazine had better antifungal and larvicidal activities than their N'-methylated counterparts. nih.gov The introduction of a phenylpiperazine skeleton has been shown to be significant for the antiproliferative effect in vitro. tandfonline.com
Ring Substitutions: Modifications to the piperazine ring itself, such as the introduction of electron-withdrawing groups (e.g., Cl, Br, NO2), have been shown to enhance antibacterial activity in some piperazine derivatives. citedrive.com Conversely, electron-donating groups or certain ring substitutions (e.g., pyridine, furan) can decrease potency. citedrive.com
Substituents on the Acetic Acid Moiety:
While less commonly explored in the immediate context of "this compound," modifications to the acetic acid backbone, such as introducing aryl or alkyl groups, can modulate lipophilicity and binding affinity.
The following table summarizes the effects of various substituents on the biological activity of piperazine-containing compounds based on several studies.
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| Chalcone-piperazine derivatives | Substituents on the core ring and the NH group of the piperazine ring | Obvious influences on biological activities | sioc-journal.cn |
| 1,5-Diphenyl-2-penten-1-one analogues | N'-unsubstituted vs. N'-methylated piperazine | N'-unsubstituted showed much better antifungal and larvicidal activity | nih.gov |
| Piperazine derivatives | Electron-withdrawing groups (Cl, Br, NO2) on the piperazine ring | Enhanced antibacterial activity | citedrive.com |
| Piperazine derivatives | Electron-donating groups and certain ring substitutions (e.g., pyridine, furan) | Reduced potency | citedrive.com |
| Pleuromutilin derivatives | Para-position substituents on a phenyl piperazine | Less influence on antibacterial activity | tandfonline.com |
| 4-amino-2H-benzo[h]chromen-2-one analogs | 4-position substituent of the piperazine ring and ortho-substituted phenyl analogs | Relatively good inhibitory activity | tandfonline.com |
Conformational Analysis and Principles of Molecular Recognition
The three-dimensional conformation of the this compound scaffold is crucial for its interaction with biological targets. The piperazine ring typically adopts a chair conformation, and the interconversion between different chair forms can be influenced by substituents. rsc.org
Conformational Behavior:
N-acylated piperazines, such as those with an acetic acid group, can exist as conformers at room temperature due to the restricted rotation around the partial double bond of the amide. rsc.org
For unsymmetrically substituted derivatives, the interconversion of the piperazine chair conformations can be limited, leading to distinct conformers. rsc.org The activation energy barriers for these conformational changes can be determined using techniques like temperature-dependent NMR spectroscopy. rsc.org
Computational studies, such as those using Density Functional Theory (DFT), can be employed to perform detailed conformational analyses and identify the most stable conformers. dergipark.org.tr
Molecular Recognition:
The interaction of piperazine-based ligands with their target receptors is governed by principles of molecular recognition, including hydrogen bonding, ionic interactions, and hydrophobic interactions.
The oxo group and the carboxylic acid of the this compound scaffold are key hydrogen bond acceptors and donors.
The nitrogen atoms of the piperazine ring, particularly when protonated, can form strong ionic interactions with acidic residues in the binding pocket of a target protein. researchgate.net
Substituents on the piperazine ring can engage in hydrophobic or other specific interactions, contributing to binding affinity and selectivity. For example, in a study of piperazine-urea derivatives, the compounds were found to exploit different binding pockets within the MLLT1 protein compared to other inhibitors. nih.gov
Rational Design Principles for Enhancing Bioactive Analogues
The rational design of more potent and selective analogues based on the this compound scaffold involves several key strategies. These strategies often integrate computational techniques with medicinal chemistry approaches to optimize the pharmacokinetic and pharmacodynamic properties of the compounds. citedrive.com
Key Design Principles:
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to create ligands that fit optimally into the binding site. nih.gov This approach allows for the rational introduction of functional groups that can form specific interactions with the target, thereby enhancing potency and selectivity. nih.gov
Bioisosteric Replacement: This strategy involves replacing a part of the molecule, such as the piperazine ring, with a bioisostere—a group with similar physical or chemical properties that can produce a similar biological response. researchgate.netacs.org The goal of bioisosteric replacement can be to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. nih.gov For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.net
Scaffold Hopping: This involves replacing the core scaffold of a molecule with a structurally different one while maintaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.
Introduction of Conformational Constraints: By introducing rigid elements or cyclizing parts of the molecule, the conformational flexibility can be reduced. This can lock the molecule into its bioactive conformation, leading to an increase in potency and selectivity.
Modulation of Physicochemical Properties: The rational introduction of substituents can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. For instance, piperazine moieties are often introduced into drug molecules to improve pharmacokinetic properties and regulate acid-base balance. researchgate.net
A study on benzyl (B1604629) piperazine derivatives for Alzheimer's disease utilized a rational design approach followed by in silico evaluations, including molecular docking and molecular dynamics simulations, to assess their potential as dual inhibitors. jneonatalsurg.com This highlights the power of combining computational and synthetic approaches in modern drug design.
Comparative SAR Studies with Related Heterocyclic Chemotypes
Piperidine (B6355638) vs. Piperazine:
Piperidine, which contains only one nitrogen atom, is a common bioisostere for piperazine. acs.org
In a study comparing piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for dual activity. acs.org Replacing the piperazine ring with piperidine did not significantly affect affinity for the H3 receptor but dramatically increased affinity for the sigma-1 receptor in the studied compounds. nih.govnih.gov This highlights how a seemingly small structural change can have a profound impact on selectivity.
Pyrazinone vs. Piperazinone:
Pyrazinone, an unsaturated analogue of piperazinone, can also be considered in comparative SAR studies. The introduction of a double bond alters the geometry and electronic properties of the ring. SAR studies on novel pyrazinone series have been conducted to explore their potential as inhibitors of HIV-1 reverse transcriptase. nih.gov
Other Heterocyclic Bioisosteres:
A variety of other heterocyclic systems have been explored as bioisosteres for piperazine. These include homopiperazine, diazabicycloalkanes, and various spirocyclic systems like 2,6-diazaspiro[3.3]heptane. researchgate.netrsc.org
The choice of a particular bioisostere depends on the specific goals of the drug design program, such as enhancing solubility, improving metabolic stability, or altering the conformational preferences of the molecule. acs.org For example, the replacement of the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and reduced off-target cytotoxicity. rsc.org
The following table provides a comparison of biological activity between piperazine and a related heterocycle from a specific study.
| Compound Pair | Heterocycle 1 | Heterocycle 2 | Target(s) | Key Finding | Reference |
| Compound 4 vs. 5 | Piperazine | Piperidine | hH3R, σ1R | Replacement of piperazine with piperidine dramatically increased affinity for σ1R while maintaining high affinity for hH3R. | nih.govnih.gov |
Mechanistic Investigations and Molecular Interaction Profiling
Receptor Binding Assays and Target Identification
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors, providing insights into its potential pharmacological effects. Studies on various piperazine (B1678402) derivatives have demonstrated their ability to bind to a wide range of receptors, particularly those in the central nervous system. ijrrjournal.comnih.gov
For instance, certain piperazine derivatives have shown significant binding affinities for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. researchgate.net The interaction with these receptors is a key mechanism for the therapeutic effects of many antipsychotic and antidepressant drugs. nih.gov Additionally, piperazine-containing compounds have been identified as potent ligands for histamine (B1213489) H3 and sigma-1 receptors, which are implicated in various neurological and inflammatory conditions. nih.govacs.org The structural characteristics of the piperazine ring and its substituents play a crucial role in determining the binding affinity and selectivity for these receptors. rsc.org
Table 1: Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |
| Piperazine-dicarboxylic acid derivatives | NMDA and Kainate Receptors | Varies | nih.gov |
| Piperazine derivatives | 5-HT1A Receptor | 1.28 nM | nih.gov |
| Piperidine (B6355638)/Piperazine-based compounds | Sigma-1 Receptor | 3.2 nM | rsc.org |
| Piperazine derivatives | Histamine H3 Receptor | 6.2 nM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Enzyme Kinetics and Elucidation of Inhibition Mechanisms
Beyond receptor binding, piperazine derivatives have been shown to modulate the activity of various enzymes. Enzyme kinetic studies are employed to understand how these compounds inhibit or activate enzymatic reactions, providing valuable information about their mechanism of action.
A notable example is the inhibition of carbonic anhydrases (CAs) by piperazine derivatives. mdpi.com CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. mdpi.com Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have suggested that they may act by inhibiting CAIX, an isoform associated with cancer. mdpi.com Furthermore, some piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, indicating their potential in the treatment of Alzheimer's disease. mdpi.com The inhibitory potency and mechanism (e.g., competitive, non-competitive) are determined through detailed kinetic analyses. mdpi.com
Table 2: Enzyme Inhibition Profile of Selected Piperazine Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (IC50/Ki) | Reference |
| Piperazine-containing chalcone-Mannich base derivatives | Carbonic Anhydrases I and II | 29.6 - 69.7 nM (Ki) | nih.gov |
| Piperazine derivatives of phenothiazine | Various bacterial and fungal enzymes | Varies | nih.gov |
| 7-alcoxyamino-3-(1,2,3-triazole)-coumarins with piperazine | Acetylcholinesterase | 4 - 104 nM (IC50) | mdpi.com |
| Piperazine derivatives | α-glucosidase, AChE, and BChE | Varies (IC50) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Cellular Pathway Modulation Studies
The biological effects of a compound are often the result of its interaction with complex cellular signaling pathways. Studies on piperazine derivatives have begun to unravel their influence on these intricate networks.
One significant finding is the involvement of piperazine derivatives in the 5-HT1A receptor/Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase A (PKA) pathway. nih.gov A study on a specific piperazine derivative demonstrated its ability to increase the expression of 5-HT1A receptor, BDNF, and PKA, all of which are crucial for neuronal survival and function and are implicated in the pathophysiology of depression. nih.gov This suggests that compounds like "Oxo-piperazin-1-yl-acetic acid" could potentially exert their effects by modulating such neurotrophic pathways. The diverse biological activities of piperazine derivatives, including anticancer and antimicrobial effects, are also attributed to their ability to interfere with various cellular processes and signaling cascades. researchgate.netresearchgate.net
In Silico Predictions of Biological Targets and Pathways
In recent years, computational methods, or in silico studies, have become invaluable tools in drug discovery and development. nih.gov These approaches are used to predict the biological targets, pharmacokinetic properties, and potential toxicity of chemical compounds before they are synthesized and tested in the lab. nih.gov
For piperazine derivatives, in silico studies have been employed to predict their interactions with various biological targets. mdpi.com Molecular docking simulations, for example, have been used to predict the binding modes of piperazine-containing compounds to receptors like the androgen receptor and enzymes like mTORC1. mdpi.comresearchgate.net These computational models help in understanding the structure-activity relationships and in designing new derivatives with improved potency and selectivity. mdpi.com Furthermore, in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for assessing the drug-likeness of these compounds at an early stage of development. nih.gov
Computational and Chemoinformatic Approaches in Oxo Piperazin 1 Yl Acetic Acid Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxo-piperazin-1-yl-acetic acid derivatives, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets.
Research has shown that derivatives of this scaffold are effective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. Molecular docking studies have revealed that the this compound core establishes crucial interactions with the DPP-4 active site. For instance, the carboxylate group of the acetic acid moiety typically forms salt bridges with key amino acid residues, such as Arginine, while the piperazine (B1678402) ring settles into a hydrophobic pocket. These simulations allow for the rational design of more potent inhibitors by optimizing these interactions.
Table 1: Key Molecular Docking Interactions of an this compound Derivative with DPP-4
| Interacting Moiety of Ligand | Target Amino Acid Residue | Type of Interaction |
| Carboxylate group | Arginine (Arg358) | Salt Bridge, Hydrogen Bond |
| Oxo group (piperazine) | Tyrosine (Tyr547) | Hydrogen Bond |
| Piperazine Ring | Phenylalanine (Phe357) | Hydrophobic (π-π stacking) |
Note: The specific residues and interactions can vary depending on the exact derivative and the protein conformation used in the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the this compound class of compounds, QSAR studies are employed to predict the inhibitory potency of novel derivatives before their synthesis.
By analyzing a series of known compounds and their experimentally determined activities, QSAR models can be developed using various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting models provide a predictive framework that can quantitatively estimate the activity of untested analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For inhibitors based on the this compound scaffold, a common pharmacophore model would include features like a hydrogen bond acceptor (the oxo group), a negative ionizable feature (the carboxylic acid), and hydrophobic centers.
Once a reliable pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that could potentially bind to the same target. This approach has been successfully used to discover novel classes of inhibitors for various enzymes by starting with a known active scaffold like this compound.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound derivatives and the stability of their interactions with a biological target.
In Silico Toxicity and Safety Profile Screening
Early assessment of a compound's potential toxicity is crucial in drug development. In silico toxicology models are used to predict various adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity, based on the chemical structure of this compound and its derivatives. These predictive models are often built from large datasets of known toxic compounds and utilize machine learning algorithms or rule-based systems.
Furthermore, computational models can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. By screening for potential liabilities, such as poor oral bioavailability or inhibition of key metabolic enzymes like Cytochrome P450, researchers can flag problematic structures early in the discovery pipeline and focus on candidates with more favorable safety and pharmacokinetic profiles.
Applications in Pharmaceutical Discovery and Development
Identification and Optimization of Lead Compounds for Drug Development
The oxo-piperazin-1-yl-acetic acid core is a valuable starting point for the identification and optimization of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The piperazine (B1678402) ring, with its two nitrogen atoms, provides opportunities for enhancing hydrogen-bonding capacity, which can improve solubility and interactions with biological targets.
Derivatives of this scaffold have been systematically modified to enhance their biological activity and drug-like properties. For instance, the introduction of various substituents on the piperazine ring can significantly influence the compound's potency and selectivity. Studies on substituted piperazine compounds have demonstrated that these modifications can lead to a significant loss of viability in cancer cell lines, suggesting that this compound can serve as a lead compound for developing new cancer therapeutics.
Furthermore, the acetic acid moiety of the molecule allows for further functionalization, such as amidation, which can create more potent derivatives. researchgate.net The process of lead optimization often involves synthesizing and screening a library of related compounds to identify the one with the most desirable therapeutic profile. The versatility of the this compound structure makes it an ideal candidate for such optimization strategies. nih.govcnr.itacs.org
Prospective Therapeutic Applications Across Diverse Disease Indications
Research has unveiled the potential of this compound derivatives in treating a range of diseases, from infections to complex neurological and inflammatory conditions.
Management of Infectious Diseases (Bacterial and Fungal Pathogens)
Derivatives of this compound have shown promising antimicrobial and antifungal properties. ijpras.comjocpr.com For example, piperazin-1-yl(2-thienyl)acetic acid dihydrochloride (B599025) has demonstrated efficacy against various microbial strains, positioning it as a candidate for antibiotic development. Some studies suggest that certain derivatives possess antibacterial properties, making them subjects for further investigation in treating infectious diseases. smolecule.com The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in pathogens. ijpras.comscispace.comresearchgate.net
Treatment Modalities for Neuropsychiatric Disorders
The piperazine moiety is a well-known pharmacophore in central nervous system (CNS) drug discovery. Derivatives of this compound have been investigated for their potential in treating neuropsychiatric disorders. lookchem.com These compounds can modulate neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) pathways, which are implicated in conditions like depression and psychosis. smolecule.comsmolecule.com For example, certain derivatives exhibit serotonin receptor modulation, highlighting the parent compound's role in developing drugs for CNS disorders. The structural flexibility of the this compound scaffold allows for the design of molecules that can cross the blood-brain barrier and interact with specific neural receptors. researchgate.net
Therapeutic Strategies for Inflammatory Conditions
Several derivatives of this compound have demonstrated significant anti-inflammatory activities. tbzmed.ac.ir Research has shown that certain pyrimidinyl piperazinyl butanoic acid derivatives exhibit potent antinociceptive effects in animal models. researchgate.net In some cases, the efficacy of these compounds is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often mediated by the suppression of inflammatory mediators. tbzmed.ac.ir For instance, some 4-oxoquinoline-2-carboxylic acid derivatives have shown good analgesic and anti-inflammatory activities in preclinical studies. tbzmed.ac.ir
Contributions to Oncological Drug Research
The this compound scaffold has been a focal point in the search for new anticancer agents. smolecule.com Studies have shown that derivatives can induce apoptosis (programmed cell death) in cancer cells while showing lower toxicity to normal cells. For example, a study on substituted piperazine compounds revealed a significant loss of viability in breast cancer cell lines. Another study highlighted a peptidomimetic molecule based on an oxopiperazin structure that reduced the secretion of prostatic acid phosphatase and induced apoptosis in prostate cancer cells. researchgate.net These findings underscore the potential of this chemical class in developing targeted cancer therapies. nih.gov
Utility as Versatile Synthetic Intermediates in Complex Pharmaceutical Synthesis
Beyond its direct therapeutic potential, this compound and its derivatives serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. lookchem.comtbzmed.ac.ir The reactive nature of the acetic acid group and the piperazine ring allows for a variety of chemical transformations, making it a versatile building block in multi-step organic synthesis. lookchem.comevitachem.com For instance, it is used as a key intermediate in the synthesis of various pharmaceuticals due to its ability to form stable bonds with other molecules, which can enhance the therapeutic properties of the final drug product. lookchem.com Its structural features are utilized to construct new chemical entities with specific biological activities, contributing to the discovery of novel drugs. lookchem.com
Emerging Research Frontiers and Future Directions
Development of Innovative Synthetic Methodologies for Oxo-piperazin-1-yl-acetic Acid Derivatives
The generation of diverse libraries of this compound derivatives is fundamental to exploring their therapeutic potential. Future research will likely focus on creating more efficient, stereoselective, and environmentally benign synthetic strategies. Classical methods often involve multi-step sequences, such as the reaction of a piperazinone intermediate with a haloacetic acid ester followed by hydrolysis. For instance, the synthesis of methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate has been achieved by reacting 1-(3-chlorophenyl) piperazin-2-one (B30754) hydrochloride with methyl α-bromo(4-chlorophenyl)acetate. nih.gov Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. nih.gov
Innovative approaches may include the use of flow chemistry for rapid analogue synthesis and optimization of reaction conditions. The development of one-pot reactions that combine several synthetic steps would also represent a significant advance, reducing time and resource expenditure. Furthermore, the exploration of novel catalytic systems, including biocatalysis, could provide access to chiral derivatives with high enantiomeric purity, which is often crucial for biological activity and reducing off-target effects. Research into greener synthetic routes, minimizing the use of hazardous reagents and solvents, is another important direction. researchgate.net
Exploration of Undiscovered Biological Activities and Therapeutic Niches
While initial studies have highlighted the potential of this compound derivatives in areas such as oncology and infectious diseases, a vast expanse of their biological activity remains uncharted. nih.gov The piperazine (B1678402) ring is a well-known pharmacophore present in drugs targeting the central nervous system (CNS). primescholars.com Consequently, a systematic exploration of derivatives for activity against various CNS disorders, such as depression, anxiety, and neurodegenerative diseases, is a logical next step. primescholars.comsmolecule.com
High-throughput screening of diverse derivative libraries against a wide array of biological targets could uncover entirely new therapeutic applications. For example, investigating their potential as anti-inflammatory, analgesic, or antiviral agents could yield promising lead compounds. researchgate.netthieme-connect.com The structural versatility of the scaffold allows for fine-tuning of physicochemical properties to target specific enzymes or receptors. ontosight.ai Research has indicated that some piperazine derivatives possess antimicrobial and antioxidant properties, suggesting that this compound analogues may also be candidates for treating bacterial infections and conditions related to oxidative stress. smolecule.com
Advancements in Drug Delivery Systems Incorporating this compound Analogues
The successful translation of a bioactive molecule into a therapeutic agent often hinges on its effective delivery to the target site. The physicochemical properties of this compound and its analogues can be harnessed to develop advanced drug delivery systems. For example, the piperazine motif has been incorporated into linkers for drug-conjugates to enhance aqueous solubility. acs.org
Future research could focus on several key areas:
Nanoparticle-based delivery: Piperazine-based compounds have been used to create systems for delivering siRNA to cancer cells. nih.govacs.org This suggests the potential for using this compound derivatives to construct nanocarriers for targeted drug delivery, potentially improving the therapeutic index of potent anticancer agents.
Prodrug strategies: The carboxylic acid moiety of the scaffold is an ideal handle for creating prodrugs with improved pharmacokinetic profiles, such as enhanced membrane permeability or sustained release.
Self-assembling systems: Certain diketopiperazine derivatives have been shown to self-assemble into microparticles for drug encapsulation, a strategy that could be adapted for oral drug delivery. google.com
These approaches could help overcome challenges such as poor solubility and non-specific toxicity, thereby enhancing the clinical potential of this class of compounds. nih.gov
Fostering Collaborative Research Initiatives in this compound Chemistry
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. lmu.edu Advancing the field of this compound chemistry will be significantly enhanced by fostering such collaborations. uncg.edu
Key collaborative initiatives could include:
Academia-Industry Partnerships: Combining the innovative basic research of academic labs with the drug development expertise and resources of pharmaceutical companies can accelerate the translation of promising compounds from the bench to the clinic. lmu.edu
Interdisciplinary Networks: The formation of networks involving medicinal chemists, pharmacologists, biologists, and clinicians can facilitate a more comprehensive evaluation of these compounds. cancer.govstanford.edu Such networks can provide access to specialized technologies and expertise, from high-throughput screening to advanced preclinical modeling. cancer.gov
Open Science Platforms: Sharing data and research findings through open-access platforms can prevent duplication of effort and stimulate new research directions. Collaborative platforms can help in designing, synthesizing, and optimizing small molecules for various therapeutic targets. cancer.govpehrlichmedchem.eu
These collaborative efforts are crucial for navigating the complexities of drug development and maximizing the therapeutic potential of the this compound scaffold. lmu.edu
Challenges and Opportunities in Translating Preclinical Findings to Clinical Application
The path from a promising preclinical candidate to a clinically approved drug is fraught with challenges. For this compound derivatives, these hurdles will likely include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and thoroughly evaluating long-term toxicity. mdpi.comresearchgate.net Issues such as poor absorption across the intestinal epithelium can be a significant barrier for oral drug candidates. nih.gov
Despite these challenges, significant opportunities exist. The modular nature of the this compound scaffold provides a distinct advantage, allowing for systematic modifications to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com The growing understanding of the structure-activity relationships for piperazine-containing compounds will guide the rational design of new derivatives with a higher probability of success. museonaturalistico.it The opportunity lies in leveraging advanced computational tools for in silico prediction of properties and in utilizing sophisticated preclinical models that are more predictive of human outcomes. The development of derivatives as targeted anticancer agents represents a particularly promising avenue, given the urgent need for new oncology treatments. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Oxo-piperazin-1-yl-acetic acid derivatives?
- Methodology : Use coupling agents like HOBt/EDC in anhydrous DMF for amide bond formation, followed by multi-step purification (e.g., extraction with ethyl acetate, washes with acidic/basic solutions, and drying with Na₂SO₄) . For piperazine ring modifications, employ alkylation or acylation reactions under nitrogen to prevent oxidation .
- Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1.2–1.5 equivalents of coupling reagents) to improve yields. Monitor progress via TLC or LC-MS .
Q. How should researchers safely handle this compound derivatives in the lab?
- Safety Protocols : Wear gloves, goggles, and lab coats due to irritant properties. Work in a fume hood to avoid inhalation of dust or vapors. Store compounds at room temperature in airtight containers .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. What analytical techniques are essential for characterizing these compounds?
- Structural Confirmation : Use H/C NMR (dissolved in deuterated DMSO or CDCl₃) to verify piperazine ring protons (δ 3.0–4.0 ppm) and carbonyl groups (δ 165–175 ppm). Compare experimental spectra with predicted shifts from computational tools .
- Purity Assessment : Employ HPLC (C18 column, gradient elution with acetonitrile/water) or LC-MS to detect impurities (<5%) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be systematically optimized?
- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time to identify optimal conditions . Use response surface methodology to model interactions between variables .
- Byproduct Mitigation : Introduce scavenger resins or silica gel chromatography to remove unreacted intermediates .
Q. What advanced techniques resolve discrepancies in reported biological activity data for these derivatives?
- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature). Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Normalization : Normalize activity values against reference inhibitors and account for batch-to-batch purity variations via qNMR .
Q. How do structural modifications of the piperazine ring influence pharmacokinetic properties?
- SAR Studies : Introduce substituents (e.g., trifluoromethyl groups) to enhance metabolic stability. Assess logP values via shake-flask experiments and correlate with in vivo half-life .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes like kinases or GPCRs .
Q. What strategies are effective in identifying and quantifying synthetic impurities?
- Impurity Profiling : Use high-resolution MS/MS to detect trace byproducts (e.g., dealkylated intermediates). Compare retention times with pharmacopeial reference standards .
- Quantitative Analysis : Apply qNMR with maleic acid as an internal standard for absolute purity determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
